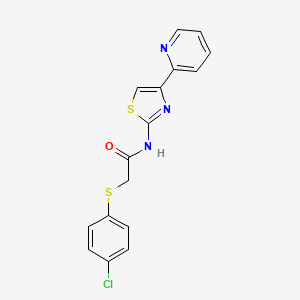

2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Übersicht

Beschreibung

Novel activator of the antioxidant defense response, inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress

CP-312 is an activator of the antioxidant defense response. It acts by inducing heme oxygenase-1 and protecting human iPSC-derived cardiomyocytes from oxidative stress.

Wirkmechanismus

Target of Action

The primary target of CP-312 is Heme Oxygenase-1 (HO-1) . HO-1 is a crucial enzyme in the antioxidant response network and has been strongly correlated with the protection of cardiomyocytes from oxidative stress .

Mode of Action

CP-312 interacts with its target, HO-1, by inducing its robust upregulation . This interaction leads to the activation of the antioxidant defense response, which is essential for protecting cardiomyocytes from oxidative stress .

Biochemical Pathways

The key biochemical pathway affected by CP-312 is the antioxidant response network . The compound’s interaction with HO-1 leads to the upregulation of this enzyme, which in turn activates the antioxidant defense response. This response is crucial for protecting cardiomyocytes from oxidative stress, a common cause of damage to these cells .

Pharmacokinetics

The compound’s ability to protect human-induced pluripotent stem cell cardiomyocytes (hipsc-cms) from oxidative stress suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The primary result of CP-312’s action is the protection of hiPSC-CMs from oxidative stress . By inducing the upregulation of HO-1 and activating the antioxidant defense response, CP-312 helps to shield these cells from the damaging effects of oxidative stress .

Action Environment

Therefore, the action of CP-312 may be particularly beneficial in such environments by enhancing the survival of stem cells post-transplantation .

Biologische Aktivität

2-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.81 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit broad-spectrum antimicrobial properties. A study on various thiazole analogs showed that modifications in the N-aryl amide group significantly influence their effectiveness against pathogens such as Plasmodium falciparum, the causative agent of malaria. The most potent compounds demonstrated low cytotoxicity in mammalian cell lines, indicating a favorable therapeutic index .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. For example, certain thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of mitochondrial membrane potential, leading to cell death . The structure-activity relationship analysis suggests that electron-withdrawing groups on the phenyl ring enhance the anticancer activity .

Antileishmanial Activity

Recent studies have highlighted the leishmanicidal effects of thiazole derivatives. Compounds similar to this compound have demonstrated efficacy in reducing the survival of Leishmania species in vitro while exhibiting low toxicity to host cells . This suggests potential for developing new treatments for leishmaniasis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Substituents on the Thiazole Ring : Modifications at different positions can significantly impact biological activity.

- Electron-Withdrawing Groups : These groups at specific positions enhance potency against various pathogens and cancer cells.

- Pyridine Substitutions : The presence of pyridine moieties contributes to improved bioactivity, particularly in antimalarial and anticancer contexts .

Case Studies

- Antimalarial Study : In a systematic evaluation, compounds derived from thiazole exhibited high antimalarial potency with minimal toxicity to HepG2 cells. The most effective derivatives led to significant ultrastructural changes in treated parasites, indicating their potential as lead candidates for drug development against malaria .

- Cytotoxicity Assessment : A series of thiazole derivatives were tested against human cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin. These findings support the further investigation of these compounds as viable anticancer agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that compounds with similar structures can target specific signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity against a range of pathogens. The compound has been evaluated for its efficacy against bacterial strains and fungi, showing promising results in inhibiting growth and biofilm formation. This makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Modulation of TRPV3 Channels

Recent studies have suggested that compounds containing thiazole rings can modulate transient receptor potential vanilloid 3 (TRPV3) channels, which are implicated in pain perception and inflammatory responses. The compound may serve as a TRPV3 modulator, offering potential therapeutic benefits for pain management and inflammatory conditions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of thiazole derivatives on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and increased apoptosis rates compared to control groups. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested the compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, highlighting its potential as an effective antimicrobial agent.

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS2/c17-11-4-6-12(7-5-11)22-10-15(21)20-16-19-14(9-23-16)13-3-1-2-8-18-13/h1-9H,10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWIOCMUARENDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.